

An In-depth Technical Guide to Cannabidiol Monomethyl Ether (CBDM)

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Compound of Interest

Compound Name: *Cannabidiol monomethyl ether*

Cat. No.: *B158317*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol monomethyl ether (CBDM) is a naturally occurring phytocannabinoid found in strains of *Cannabis sativa*.^{[1][2]} As a derivative of cannabidiol (CBD), one of the most studied non-psychoactive cannabinoids, CBDM is of significant interest to the scientific community for its potential therapeutic applications.^[3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic data, and putative pharmacological properties of CBDM, with a focus on its anti-inflammatory mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel cannabinoid-based therapeutics.

Chemical Structure and Properties

CBDM is characterized by the presence of a methyl ether group on one of the phenolic hydroxyls of the resorcinyl moiety of the CBD scaffold. This structural modification influences its physicochemical properties and may modulate its biological activity compared to its parent compound, CBD.

Property	Data	Reference
IUPAC Name	3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-phenol	[2]
Synonyms	CBDM, Cannabidiol-3-monomethyl ether	[2]
CAS Number	1972-05-0	[2]
Molecular Formula	C ₂₂ H ₃₂ O ₂	[2]
Molecular Weight	328.5 g/mol	[2]
Appearance	Light purple oil	[1]
Optical Rotation [α] _{D²⁰}	-146° (c = 1.0, ACN)	[1]
SMILES	<chem>OC1=CC(CCCCC)=CC(OC)=C1[C@H]2--INVALID-LINK--CCC(C)=C2</chem>	[2]
InChI	InChI=1S/C22H32O2/c1-6-7-8-9-17-13-20(23)22(21(14-17)24-5)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23H,2,6-11H2,1,3-5H3/t18-,19+/m0/s1	[2]

Experimental Protocols

Synthesis of (-)-trans-Cannabidiol Monomethyl Ether (CBDM)

This protocol is adapted from the synthesis of (-)-trans-CBDM described by Linciano et al. (2020).[1]

Materials:

- (-)-trans-Cannabidiol (CBD)
- Dry Dimethylformamide (DMF)
- Potassium Carbonate (K_2CO_3)
- Dimethylsulfate ($(CH_3)_2SO_4$)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate ($NaHCO_3$) solution
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- To a solution of (-)-trans-CBD (500 mg, 1.6 mmol, 1 equivalent) in dry DMF (5 mL), add K_2CO_3 (414 mg, 3.2 mmol, 2 equivalents) and dimethylsulfate (76 μ L, 0.8 mmol, 0.5 equivalents).
- Stir the reaction mixture at room temperature.
- After the reaction is complete (monitored by TLC), add a saturated solution of $NaHCO_3$ and extract the mixture with DCM.
- Wash the organic layer with brine.
- Dry the organic phase over anhydrous Na_2SO_4 and concentrate under reduced pressure.
- Purify the crude product by flash chromatography (n-hexane/ethyl acetate, 95:5) to afford (-)-trans-CBDM.

Yield: 62%^[1]

Spectroscopic Data

The structural elucidation of CBDM is confirmed by various spectroscopic techniques. Below is a summary of the available data.

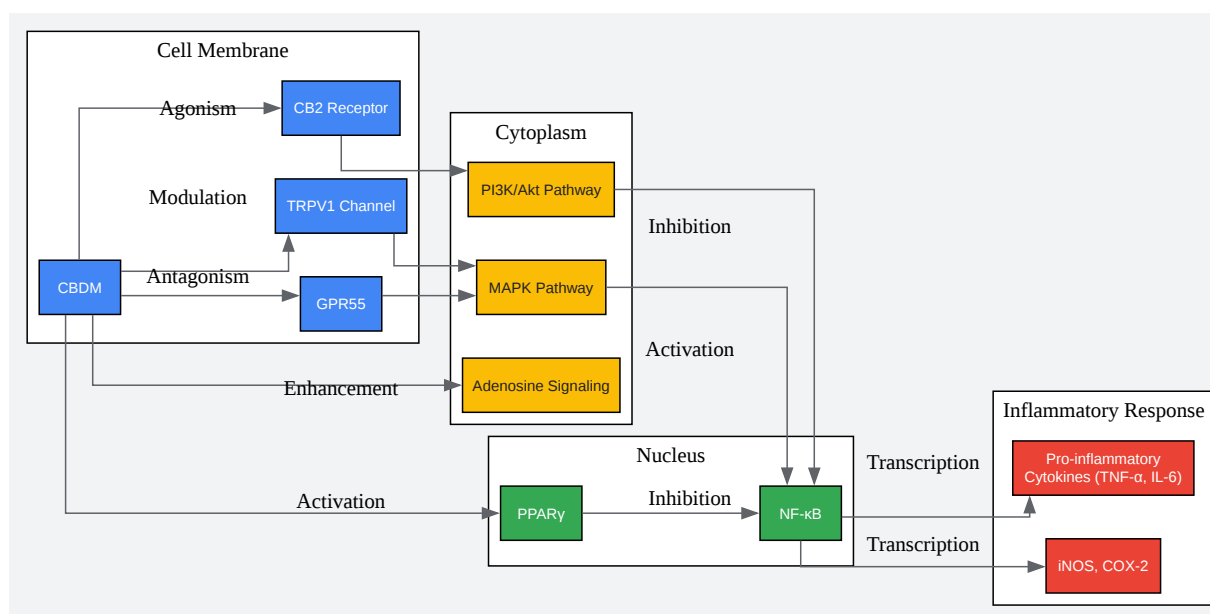
Technique	Data	Reference
High-Resolution Mass Spectrometry (HRMS)	m/z $[M+H]^+$ calcd. for $C_{22}H_{33}O_2^+$: 329.2475; Found: 343.2629. $[M-H]^-$ calcd. for $C_{22}H_{31}O_2^-$: 327.2330; Found: 341.2482.	[1]
Gas Chromatography-Mass Spectrometry (GC-MS)	The mass spectrum is similar to that of CBD with a 14 atomic mass unit shift in the major ions.[4] A searchable GC-MS spectral database containing 70eV EI mass spectral data for CBDM is available from Cayman Chemical.[2]	[2][4]
1H and ^{13}C Nuclear Magnetic Resonance (NMR)	Complete assigned 1H and ^{13}C NMR data for CBDM is not readily available in the literature. However, detailed assignments for the parent compound, CBD, have been published and can be used as a reference for the interpretation of CBDM spectra.[5][6][7] The presence of the methoxy group in CBDM would be expected to introduce a characteristic singlet at approximately 3.8 ppm in the 1H NMR spectrum and a signal around 55-60 ppm in the ^{13}C NMR spectrum.	

Pharmacological Activity and Signaling Pathways

While specific pharmacological studies on CBDM are limited, its activity is presumed to be similar to that of CBD, primarily exhibiting anti-inflammatory properties.[3] The methylation of one phenolic hydroxyl group may, however, alter its binding affinity for cannabinoid receptors and other targets, potentially leading to a modified pharmacological profile. It has been suggested that replacing the hydroxyl group with a methyl ether can decrease binding to the CB1 receptor and improve selectivity for the CB2 receptor.[8]

Putative Anti-Inflammatory Signaling Pathways

Based on the known mechanisms of CBD, the anti-inflammatory effects of CBDM are likely mediated through a multi-target approach, involving cannabinoid receptors, transient receptor potential (TRP) channels, and other key signaling molecules.



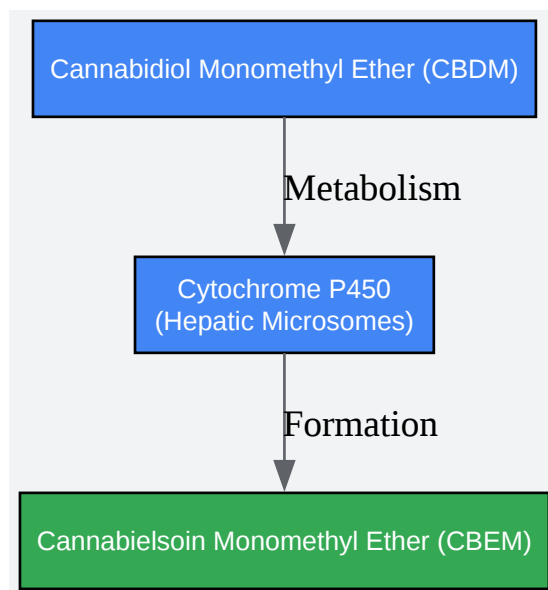
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Putative Anti-Inflammatory Signaling Pathways of CBDM.

The diagram above illustrates the potential signaling pathways modulated by CBDM to exert its anti-inflammatory effects, based on the known actions of CBD.[9][10][11][12] CBDM may interact with the CB2 receptor, TRPV1 channels, and GPR55, leading to the modulation of downstream signaling cascades such as the MAPK and NF- κ B pathways.[9] This ultimately results in the reduced expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[9] Furthermore, activation of PPAR γ by CBDM could contribute to the suppression of the inflammatory response.[10]

Metabolism

The metabolism of CBDM is anticipated to proceed via pathways similar to those of other cannabinoids. In vitro studies have shown that CBDM is metabolized by the cytochrome P450 monooxygenase system in hepatic microsomes to form cannabielsoin monomethyl ether (CBEM).[3]



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Metabolic Pathway of CBDM.

Conclusion

Cannabidiol monomethyl ether is a phytocannabinoid with a chemical structure that suggests a pharmacological profile similar to cannabidiol, particularly in the context of anti-inflammatory activity. This technical guide has provided a consolidated resource on its chemical properties, a detailed synthetic protocol, a summary of its spectroscopic data, and an overview of its potential mechanisms of action and metabolism. Further research is warranted to fully elucidate the specific pharmacological properties of CBDM and to evaluate its therapeutic potential in various disease models. The information presented here serves as a foundational guide for scientists and researchers dedicated to advancing the field of cannabinoid-based drug discovery and development.

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